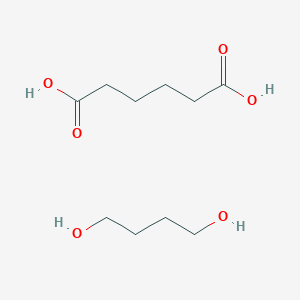

Butane-1,4-diol;hexanedioic acid

Description

The exact mass of the compound Hexanedioic acid, polymer with 1,4-butanediol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

butane-1,4-diol;hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4.C4H10O2/c7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSLCHIAOHUARI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(=O)O.C(CCO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25103-87-1 | |

| Record name | Adipic acid-1,4-butanediol copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25103-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70909773 | |

| Record name | Hexanedioic acid--butane-1,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Acros Organics MSDS] | |

| Record name | Hexanedioic acid, polymer with 1,4-butanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14627 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86923-79-7, 25103-87-1, 105866-32-8 | |

| Record name | Hexanedioic acid, ester with 1,4-butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86923-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, polymer with 1,4-butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025103871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, polymer with 1,4-butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanedioic acid--butane-1,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanedioic acid, polymer with 1,4-butanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Poly(butylene adipate) from 1,4-Butanediol and Adipic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of poly(butylene adipate) (PBA), a biodegradable aliphatic polyester, from the direct esterification of 1,4-butanediol and adipic acid. This document provides a thorough overview of the synthesis process, including detailed experimental protocols, key reaction parameters, and characterization data.

Introduction

Poly(butylene adipate) (PBA) is a biodegradable thermoplastic polyester with properties comparable to low-density polyethylene. Its biocompatibility and biodegradability make it a material of significant interest in the biomedical and pharmaceutical fields for applications such as drug delivery systems, tissue engineering scaffolds, and biodegradable packaging. The synthesis of PBA is typically achieved through a two-stage melt polycondensation process involving an initial esterification of 1,4-butanediol and adipic acid, followed by a polycondensation reaction under high vacuum to achieve a high molecular weight polymer.

Synthesis of Poly(butylene adipate)

The synthesis of PBA from 1,4-butanediol and adipic acid is a polycondensation reaction that proceeds in two main stages: esterification and polycondensation.

Chemical Reaction Pathway

The overall reaction involves the formation of ester linkages between the diol and the diacid, with the elimination of water.

Experimental Workflow

The synthesis and characterization of PBA typically follow a standardized workflow, from reagent preparation to final polymer analysis.

Detailed Experimental Protocols

The following protocols are based on established melt polycondensation procedures for polyesters.

Materials and Reagents

-

Adipic Acid (AA)

-

1,4-Butanediol (BDO)

-

Catalyst (e.g., tetrabutyl titanate (TBT), titanium(IV) isopropoxide (TTIP), or phosphoric acid)

-

Nitrogen gas (high purity)

-

Solvents for purification (e.g., chloroform, methanol)

Two-Stage Melt Polycondensation Protocol

Stage 1: Esterification

-

A three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser is charged with adipic acid and 1,4-butanediol. A slight excess of the diol is often used to compensate for its potential loss due to volatility at high temperatures.

-

The catalyst is added to the reaction mixture.

-

The flask is purged with high-purity nitrogen to create an inert atmosphere.

-

The temperature of the reaction mixture is gradually raised while stirring. The reaction is typically carried out at a temperature range of 150-190°C.

-

The esterification reaction is allowed to proceed for a set duration, during which water is continuously distilled off and collected. The reaction is monitored by the amount of water collected.

Stage 2: Polycondensation

-

After the esterification stage is complete, the reaction temperature is increased.

-

A high vacuum is gradually applied to the system to facilitate the removal of the remaining water and excess 1,4-butanediol, thereby driving the polymerization reaction towards the formation of a high molecular weight polymer.

-

The polycondensation is carried out for several hours until the desired viscosity of the polymer melt is achieved.

-

The resulting viscous polymer is then cooled to room temperature under a nitrogen atmosphere to prevent oxidation.

Purification Protocol

-

The synthesized PBA is dissolved in a suitable solvent, such as chloroform.

-

The polymer solution is then precipitated by adding it to a non-solvent, such as methanol, with vigorous stirring.

-

The precipitated polymer is filtered and washed multiple times with the non-solvent to remove any unreacted monomers, oligomers, and catalyst residues.

-

The purified PBA is dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

Quantitative Data

The following tables summarize typical reaction conditions and the resulting properties of PBA synthesized via melt polycondensation.

Table 1: Typical Reaction Parameters for PBA Synthesis

| Parameter | Value | Reference |

| Molar Ratio (AA:BDO) | 1:1.02 - 1:1.15 | [1] |

| Catalyst | Scandium triflate, Sodium hypophosphite, Tetraisopropyl titanate | [1] |

| Esterification Temperature | 150°C | [1] |

| Esterification Time | 1 - 6 hours | [1] |

| Esterification Pressure | 100 - 140 kPaA | [1] |

| Polycondensation Temperature | 210°C | [1] |

| Polycondensation Time | 1 - 5 hours | [1] |

| Polycondensation Pressure | 100 - 200 PaA | [1] |

Table 2: Physicochemical Properties of Poly(butylene adipate)

| Property | Value | Method | Reference |

| Number Average Molecular Weight (Mn) | 10,000 - 30,000 g/mol | GPC | [2] |

| Weight Average Molecular Weight (Mw) | 20,000 - 60,000 g/mol | GPC | [2] |

| Polydispersity Index (PDI) | 1.5 - 2.5 | GPC | |

| Melting Temperature (Tm) | 50 - 60°C | DSC | |

| Glass Transition Temperature (Tg) | -60 to -70°C | DSC | |

| Decomposition Temperature (Td) | > 300°C | TGA |

Characterization Methods

A variety of analytical techniques are employed to characterize the synthesized PBA.

Gel Permeation Chromatography (GPC)

GPC is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer. This is crucial for understanding the polymer's physical and mechanical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the PBA, ensuring that the polymerization has occurred as expected and to determine the purity of the final product.

Differential Scanning Calorimetry (DSC)

DSC is employed to determine the thermal properties of the PBA, including the glass transition temperature (Tg), melting temperature (Tm), and crystallinity. These properties are critical for processing and application of the polymer.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the PBA by measuring its weight loss as a function of temperature. This provides information on the decomposition temperature of the polymer.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of poly(butylene adipate) from 1,4-butanediol and adipic acid via a two-stage melt polycondensation process. The detailed experimental protocols, key reaction parameters, and characterization data presented herein serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development. The successful synthesis of high-quality PBA with controlled properties is essential for its application in various advanced and specialized fields.

References

An In-depth Technical Guide to the Polycondensation of Butane-1,4-diol and Hexanedioic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and experimental protocols for the polycondensation reaction between butane-1,4-diol and hexanedioic acid, also known as adipic acid. This reaction yields poly(butylene adipate) (PBA), a biodegradable polyester of significant interest in the development of advanced drug delivery systems, biodegradable packaging, and other biomedical applications.

Core Mechanism: Step-Growth Polymerization

The formation of poly(butylene adipate) from butane-1,4-diol and hexanedioic acid is a classic example of step-growth polymerization, specifically a polycondensation reaction. In this process, the monomers react to form dimers, trimers, and larger oligomers in a stepwise fashion. The reaction involves the esterification of the carboxylic acid groups of hexanedioic acid with the hydroxyl groups of butane-1,4-diol, with the elimination of a small molecule, typically water.

The general equation for the reaction is as follows:

n(HO-(CH₂)₄-OH) + n(HOOC-(CH₂)₄-COOH) ⇌ H-[O-(CH₂)₄-O-CO-(CH₂)₄-CO]ₙ-OH + (2n-1)H₂O

This equilibrium reaction requires the continuous removal of water to drive the reaction toward the formation of a high molecular weight polymer.

Reaction Kinetics: Uncatalyzed vs. Catalyzed Polycondensation

The rate of polycondensation can be significantly influenced by the presence of a catalyst.

Uncatalyzed Polycondensation: In the absence of a strong acid catalyst, a molecule of the diacid itself can act as a catalyst. This self-catalyzed reaction is generally slow. The reaction is typically third-order overall: second-order with respect to the carboxylic acid concentration and first-order with respect to the alcohol concentration.

Catalyzed Polycondensation: The addition of an acid catalyst, such as sulfuric acid, phosphoric acid, or p-toluenesulfonic acid, accelerates the esterification reaction. In this case, the reaction is typically second-order overall: first-order with respect to the carboxylic acid concentration and first-order with respect to the alcohol concentration. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the diol.

Enzymatic catalysis, for instance using Candida antarctica lipase B, offers a greener alternative, proceeding under milder conditions.

Quantitative Data Summary

The following tables summarize key quantitative data compiled from various experimental studies on the synthesis of poly(butylene adipate).

Table 1: Effect of Catalyst on Molecular Weight and Reaction Time

| Catalyst | Catalyst Concentration (% w/w) | Monomer Molar Ratio (Diacid:Diol) | Reaction Time (hr) | Weight Average Molecular Weight (Mw, g/mol ) |

| H₃PO₄ | 0.5 | 1:1.25 | 24 | 23,000[1] |

| H₂SO₄ | Not specified | Not specified | Not specified | Not specified |

| Candida antarctica lipase B | Not specified | 1:0.95 (Diol:Diacid) | >24 | >20,000[2][3] |

Table 2: Optimized Reaction Conditions for Poly(butylene adipate) Synthesis

| Parameter | Optimized Value | Source |

| Monomer Molar Ratio (Adipic Acid:Butane-1,4-diol) | 1:1.25 | [1] |

| Reaction Temperature | 190°C (for inorganic acid catalysis) | [1] |

| Reaction Temperature (Enzymatic) | 40°C (oligomerization) followed by 60°C (polycondensation) | [3] |

| Pressure | Low vacuum (15 mbar) | [1] |

Experimental Protocols

Synthesis of Poly(butylene adipate) using an Inorganic Acid Catalyst

This protocol is based on a method described for the synthesis of aliphatic polyesters.[1]

Materials:

-

Hexanedioic acid (adipic acid)

-

Butane-1,4-diol

-

Phosphoric acid (H₃PO₄) or Sulfuric acid (H₂SO₄)

-

Nitrogen gas

-

Chloroform (for characterization)

Equipment:

-

Three-necked reaction vessel

-

Mechanical stirrer

-

Heating mantle or oil bath

-

Condenser with a collection flask

-

Vacuum pump

-

Nitrogen inlet

Procedure:

-

Charge the three-necked reaction vessel with hexanedioic acid and butane-1,4-diol in a 1:1.25 molar ratio.

-

Add the acid catalyst (e.g., 0.5% w/w H₃PO₄) to the reaction mixture.

-

Equip the vessel with a mechanical stirrer, a nitrogen inlet, and a condenser.

-

Purge the system with nitrogen gas to create an inert atmosphere.

-

Begin stirring and gradually heat the mixture to 190°C.

-

Maintain the reaction at this temperature for approximately 2.5 hours, allowing the water produced to distill off.

-

After the initial atmospheric distillation, apply a low vacuum (e.g., 15 mbar) to the system to facilitate the removal of the remaining water and drive the polymerization to completion.

-

Continue the reaction under vacuum for several hours until the desired molecular weight is achieved. The progress of the reaction can be monitored by measuring the viscosity of the polymer melt.

-

Once the reaction is complete, cool the polymer to room temperature. The resulting poly(butylene adipate) can be purified by dissolving it in a suitable solvent like chloroform and precipitating it in a non-solvent such as methanol.

-

Dry the purified polymer under vacuum.

Enzymatic Synthesis of Poly(butylene adipate)

This protocol is based on a two-step method utilizing an enzymatic catalyst.[2][3]

Materials:

-

Hexanedioic acid (adipic acid)

-

Butane-1,4-diol

-

Immobilized Candida antarctica lipase B

-

Nitrogen gas

Equipment:

-

Reaction vessel suitable for enzymatic reactions

-

Magnetic stirrer and heating plate

-

Vacuum pump

Procedure:

-

Combine hexanedioic acid and butane-1,4-diol in the reaction vessel. A slight excess of the diol may be used.

-

Add the immobilized enzyme to the monomer mixture.

-

Heat the mixture to 40°C under a nitrogen atmosphere and stir for an initial oligomerization step (e.g., 4 hours).

-

After the initial step, increase the temperature to 60°C and apply a vacuum to remove the water formed during the reaction.

-

Continue the polycondensation under these conditions for at least 24 hours to achieve a high molecular weight polymer.

-

To terminate the reaction, cool the mixture and separate the polymer from the immobilized enzyme by filtration.

Visualizations

Polycondensation Reaction Mechanism

References

The Crystalline Structure of Poly(butylene adipate): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystalline structure of poly(butylene adipate) (PBA), a biodegradable aliphatic polyester of significant interest in the pharmaceutical and biomedical fields for applications such as drug delivery systems and biodegradable implants. Understanding the crystalline characteristics of PBA is crucial as it directly influences its mechanical properties, degradation rate, and drug release kinetics.

Polymorphism in Poly(butylene adipate)

Poly(butylene adipate) is a semi-crystalline polymer that exhibits polymorphism, meaning it can exist in more than one crystalline form. The two primary crystalline modifications of PBA are designated as the α-form and the β-form. The formation of these polymorphs is highly dependent on the crystallization temperature.[1][2][3]

-

α-Form: This is the thermodynamically more stable form of PBA. It is typically formed when the polymer is crystallized from the melt at higher temperatures, generally above 31°C.[3][4] The α-form has a monoclinic unit cell structure.[4]

-

β-Form: This is a metastable crystalline form that is kinetically favored at lower crystallization temperatures, typically below 29°C.[4] The β-form possesses an orthorhombic unit cell.[4]

-

Mixed Crystalline Forms: In the intermediate temperature range, approximately between 29°C and 31°C, a mixture of both α and β forms can coexist.[4]

The β-form can transform into the more stable α-form upon heating. This transformation is a solid-state process that occurs below the melting point of the α-form.[5]

Quantitative Data on Crystalline Structure

The crystallographic parameters of the α and β forms of poly(butylene adipate) have been determined through X-ray diffraction studies. The thermal properties, such as the melting temperature (Tm) and enthalpy of fusion (ΔHm), are crucial for understanding the processing and performance of PBA.

| Parameter | α-Form | β-Form | Reference |

| Crystal System | Monoclinic | Orthorhombic | [4] |

| Unit Cell Parameters | |||

| a | 6.73 Å | 5.06 Å | [4] |

| b | 7.94 Å | 7.35 Å | [4] |

| c (fiber axis) | 14.20 Å | 14.67 Å | [4] |

| Thermal Properties | |||

| Typical Melting Temperature (Tm) | ~50-60°C | Lower than α-form | [1] |

Note: The melting temperature can vary depending on the crystalline perfection and the heating rate during analysis.

Experimental Protocols

The characterization of the crystalline structure of poly(butylene adipate) relies on several key analytical techniques. The following are detailed methodologies for these experiments.

Wide-Angle X-ray Diffraction (WAXD)

WAXD is the primary technique for determining the crystalline structure and identifying the polymorphic form of PBA.

-

Instrument: A wide-angle X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å).

-

Sample Preparation: PBA films are prepared by melt-pressing the polymer at a temperature above its melting point (e.g., 80°C) for a few minutes, followed by quenching to the desired isothermal crystallization temperature. The films are held at this temperature for a sufficient time to ensure complete crystallization. For analysis, the film is mounted on a sample holder.

-

Experimental Conditions:

-

Voltage and Current: 40 kV and 30 mA.

-

Scan Range (2θ): 10° to 40°.

-

Scan Speed: 2°/min.

-

-

Data Analysis: The resulting diffraction pattern will show characteristic peaks for the α and/or β forms. The α-form typically exhibits strong reflections at 2θ values around 21.5° and 24.2°, while the β-form shows prominent peaks at approximately 21.9° and 22.7°. The degree of crystallinity can be estimated by integrating the areas of the crystalline peaks and the amorphous halo.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of PBA, including the melting temperature (Tm), crystallization temperature (Tc), and the enthalpy of fusion (ΔHm), which is related to the degree of crystallinity.

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small amount of PBA (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed aluminum pan is used as a reference.

-

Thermal Program:

-

First Heating Scan: The sample is heated from room temperature (e.g., 25°C) to a temperature above its melting point (e.g., 80°C) at a constant heating rate (e.g., 10°C/min). This scan erases the previous thermal history of the sample.

-

Cooling Scan: The sample is then cooled from the melt (80°C) to a low temperature (e.g., -20°C) at a controlled cooling rate (e.g., 10°C/min) to observe the crystallization behavior.

-

Second Heating Scan: The sample is reheated from -20°C to 80°C at the same heating rate (10°C/min) to study the melting behavior of the crystals formed during the controlled cooling.

-

To study the formation of specific polymorphs: After the first heating scan, the sample is rapidly cooled to a specific isothermal crystallization temperature and held for a period of time (e.g., 1 hour) before the second heating scan.

-

-

Atmosphere: The experiment is conducted under a nitrogen atmosphere with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Data Analysis: The melting temperature is determined as the peak temperature of the endothermic melting event. The enthalpy of fusion is calculated by integrating the area of the melting peak. The degree of crystallinity (Xc) can be calculated using the following equation: Xc (%) = (ΔHm / ΔH°m) × 100 where ΔHm is the measured enthalpy of fusion and ΔH°m is the theoretical enthalpy of fusion for 100% crystalline PBA.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the different polymorphic forms of PBA based on their characteristic vibrational bands.

-

Instrument: A Fourier-transform infrared spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the PBA film or powder is placed in direct contact with the ATR crystal (e.g., diamond or zinc selenide).

-

Experimental Parameters:

-

Spectral Range: 4000 to 600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The α and β forms of PBA have distinct infrared absorption bands. The β-form has a characteristic band around 930 cm⁻¹, which is absent in the α-form.[5][6] Other spectral differences can be observed in the regions of 1485 cm⁻¹, 1271 cm⁻¹, and 1183 cm⁻¹.[6] The relative amounts of the two polymorphs in a mixed sample can be estimated by analyzing the intensities of these characteristic bands.

Visualizations

The following diagrams illustrate the key relationships in the crystalline structure of poly(butylene adipate).

Caption: Temperature-dependent formation of PBA's crystalline polymorphs.

Caption: Transformation of the metastable β-form to the stable α-form upon heating.

References

- 1. rockymountainlabs.com [rockymountainlabs.com]

- 2. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]

- 3. Polymer quality analysis | Spectroscopy Solution - Specac Ltd [specac.com]

- 4. researchgate.net [researchgate.net]

- 5. Fourier-transform infrared (FTIR) spectroscopy for monitoring and determining the degree of crystallisation of polyhydroxyalkanoates (PHAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Temperature-dependent polymorphic crystalline structure and melting behavior of poly(butylene adipate) investigated by time-resolved FTIR spectroscopy [agris.fao.org]

Spectroscopic analysis of poly(butylene adipate) using FTIR and NMR

An In-depth Technical Guide to the Spectroscopic Analysis of Poly(butylene adipate) using FTIR and NMR

Introduction

Poly(butylene adipate) (PBA) is a biodegradable aliphatic polyester with significant potential in applications ranging from packaging films to biomedical devices. A thorough understanding of its chemical structure and purity is paramount for predicting its physical properties, degradation behavior, and overall performance. This technical guide provides a detailed overview of two primary spectroscopic techniques for the characterization of PBA: Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy. These methods offer comprehensive insights into the functional groups and molecular structure of the polymer.

Fourier-Transform Infrared (FTIR) Spectroscopy of PBA

FTIR spectroscopy is a rapid and non-destructive analytical technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. For PBA, FTIR is instrumental in confirming the presence of characteristic ester linkages and aliphatic chains, thereby verifying the polymer's synthesis and integrity.

Experimental Protocol: FTIR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient sampling method for analyzing polymer films or solids without extensive sample preparation.[1][2]

-

Instrument Setup : Use an FTIR spectrometer equipped with an ATR accessory, such as one with a diamond or zinc selenide (ZnSe) crystal.[2]

-

Background Spectrum : Before analyzing the sample, collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to negate interference from ambient atmospheric components like CO2 and water vapor.

-

Sample Preparation and Placement :

-

Data Acquisition :

-

Data Processing : The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). An ATR correction may be applied to the data to account for the wavelength-dependent depth of penetration of the IR beam.

Data Presentation: Characteristic FTIR Bands for PBA

The FTIR spectrum of PBA is characterized by several key absorption bands corresponding to the vibrations of its constituent functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| ~2958 cm⁻¹ | Asymmetric C-H stretching | Associated with the -CH₂- groups in the polymer backbone.[4] |

| ~2860 cm⁻¹ | Symmetric C-H stretching | Also associated with the -CH₂- groups. |

| ~1715-1735 cm⁻¹ | C=O stretching | A strong, sharp peak characteristic of the ester carbonyl group.[4] |

| ~1460 cm⁻¹ | -CH₂- bending (scissoring) | Relates to the methylene groups in both the butanediol and adipic acid units. |

| ~1260 cm⁻¹ | C-O-C asymmetric stretching | Associated with the ester linkage. |

| ~1170 cm⁻¹ | C-O-C symmetric stretching | Also characteristic of the ester group. |

| ~728 cm⁻¹ | -CH₂- rocking | Pertains to rocking vibrations of long methylene sequences.[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy of PBA

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of a polymer. ¹H NMR provides information on the different types of protons and their neighboring environments, while ¹³C NMR identifies the different carbon environments in the polymer backbone.

Experimental Protocol: NMR Analysis

-

Sample Preparation :

-

Weigh approximately 10-25 mg of the PBA sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a small vial.[5][6]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[5][6]

-

Ensure the polymer is fully dissolved. Gentle heating or vortexing may be required.[6]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[7]

-

-

Instrument Setup :

-

Place the NMR tube into the spectrometer's probe.

-

The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be shimmed to optimize its homogeneity.

-

-

Data Acquisition :

-

For ¹H NMR, a sufficient signal-to-noise ratio is typically achieved within a few minutes.

-

For ¹³C NMR, a longer acquisition time (20-60 minutes or more) is generally required due to the low natural abundance of the ¹³C isotope.[5]

-

-

Data Processing : The raw data (Free Induction Decay) is Fourier-transformed to generate the NMR spectrum. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Data Presentation: ¹H NMR Chemical Shifts for PBA

The ¹H NMR spectrum of PBA shows distinct signals for the protons in the butanediol and adipic acid segments of the repeating unit.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~4.1 ppm | Triplet | Protons on the carbons adjacent to the ester oxygen (a) |

| ~2.3 ppm | Triplet | Protons on the carbons adjacent to the carbonyl group (c) |

| ~1.7 ppm | Multiplet | Protons on the internal carbons of the butanediol unit (b) |

| ~1.6 ppm | Multiplet | Protons on the internal carbons of the adipic acid unit (d) |

Data Presentation: ¹³C NMR Chemical Shifts for PBA

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom in the PBA repeating unit.

| Chemical Shift (δ, ppm) | Assignment |

| ~173 ppm | Carbonyl carbon of the ester group (C=O) |

| ~64 ppm | Carbons adjacent to the ester oxygen (-O-C H₂-) |

| ~34 ppm | Carbons adjacent to the carbonyl group (-C H₂-C=O) |

| ~25 ppm | Internal carbons of the butanediol unit (-O-CH₂-C H₂-) |

| ~24 ppm | Internal carbons of the adipic acid unit (-CH₂-C H₂-C=O) |

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the analysis and the chemical structure of PBA for spectral assignment.

References

- 1. jascoinc.com [jascoinc.com]

- 2. piketech.com [piketech.com]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. researchgate.net [researchgate.net]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. cif.iastate.edu [cif.iastate.edu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

A Guide to Molecular Weight Characterization of Poly(butylene adipate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core techniques for characterizing the molecular weight of poly(butylene adipate) (PBA), a biodegradable polyester of significant interest in the pharmaceutical and biomedical fields. Accurate determination of molecular weight and its distribution is critical as these parameters directly influence the material's mechanical properties, degradation rate, and drug release kinetics.

Core Techniques for Molecular Weight Analysis

The molecular weight of poly(butylene adipate) is typically characterized by a combination of relative and absolute methods. The most common techniques include Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC), viscometry, and end-group analysis.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC/GPC is a powerful and widely used chromatographic technique that separates polymer molecules based on their hydrodynamic volume in solution. Smaller molecules can permeate more of the pores in the stationary phase (a porous gel), leading to a longer elution time, while larger molecules are excluded from the pores and elute more quickly.

Key Parameters Determined:

-

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

-

Weight-average molecular weight (Mw): An average that is more sensitive to the presence of high molecular weight species.

-

Polydispersity Index (PDI): The ratio of Mw to Mn (Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer.

Experimental Protocol: SEC/GPC of Poly(butylene adipate)

1. Sample Preparation:

- Accurately weigh 10-20 mg of the PBA sample.

- Dissolve the sample in 10 mL of a suitable solvent (e.g., Tetrahydrofuran (THF) or Chloroform) to create a concentration of 1-2 mg/mL.

- Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but avoid vigorous shaking which can cause shear degradation.

- Filter the solution through a 0.2 µm or 0.45 µm syringe filter (PTFE or other solvent-compatible membrane) to remove any particulate matter before injection into the SEC/GPC system.

2. Instrumentation and Conditions:

- Mobile Phase: HPLC-grade Tetrahydrofuran (THF) is a commonly used solvent for polyesters.

- Columns: A set of Styragel® columns (e.g., HR series) with a range of pore sizes suitable for the expected molecular weight of the PBA is recommended.

- Flow Rate: A typical flow rate is 1.0 mL/min.

- Column Temperature: Maintain the columns at a constant temperature, for example, 35-40 °C, to ensure viscosity consistency and prevent sample precipitation.

- Detector: A Refractive Index (RI) detector is commonly used for polyesters. A multi-angle light scattering (MALS) detector can be coupled with the RI detector to determine absolute molecular weight without the need for column calibration with polymer standards.

- Injection Volume: 20-100 µL.

3. Calibration:

- For conventional calibration, use a series of narrow-polydispersity polystyrene (PS) or polymethyl methacrylate (PMMA) standards with known molecular weights.

- Inject the standards and create a calibration curve by plotting the logarithm of the molecular weight against the elution volume.

- The molecular weight of the PBA sample is then determined relative to this calibration curve.

4. Data Analysis:

- The instrument's software will integrate the chromatogram and calculate Mn, Mw, and PDI based on the calibration curve.

- If a MALS detector is used, the software will perform the analysis based on the light scattering data to provide absolute molecular weight values.

Logical Workflow for SEC/GPC Analysis

Caption: Workflow for PBA molecular weight analysis by SEC/GPC.

Table 1: Representative Molecular Weight Data for Polyesters

| Polymer System | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |

| Poly(butylene adipate) | - | ~12,000 | - | [Commercial Product Data] |

| Poly(butylene terephthalate-co-aliphatic dicarboxylate)s | - | 17,100 - 20,200 | 2.1 - 2.4 |

Note: Specific values for PBA can vary significantly depending on the synthesis conditions.

Dilute Solution Viscometry

Dilute solution viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv) of a polymer. This technique measures the increase in viscosity of a solvent upon the addition of a polymer. The intrinsic viscosity [η] is determined by extrapolating the viscosity measurements at several low concentrations to zero concentration.

The intrinsic viscosity is related to the molecular weight through the Mark-Houwink-Sakurada equation:

[η] = K * Mvα

where:

-

[η] is the intrinsic viscosity.

-

Mv is the viscosity-average molecular weight.

-

K and α are the Mark-Houwink parameters, which are specific to the polymer, solvent, and temperature.

Experimental Protocol: Intrinsic Viscosity of Poly(butylene adipate)

1. Sample and Solvent Preparation:

- Prepare a stock solution of PBA in a suitable solvent (e.g., a 60:40 mixture of phenol and 1,1,2,2-tetrachloroethane, or chloroform) at a known concentration (e.g., 0.5 g/dL).

- Prepare a series of dilutions from the stock solution (e.g., 0.4, 0.3, 0.2, 0.1 g/dL).

2. Viscosity Measurement:

- Use a calibrated Ubbelohde or Cannon-Fenske capillary viscometer placed in a constant temperature water bath (e.g., 25 °C or 30 °C).

- Measure the flow time of the pure solvent (t₀) and the flow time of each polymer solution (t).

- Perform multiple readings for each solution to ensure accuracy.

3. Data Analysis:

- Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.

- Determine the reduced viscosity (η_red = η_sp / c) and the inherent viscosity (η_inh = ln(η_rel) / c), where c is the concentration in g/dL.

- Plot both the reduced viscosity and the inherent viscosity against concentration.

- Extrapolate the two lines to zero concentration. The intercept of these lines on the y-axis gives the intrinsic viscosity [η].

4. Molecular Weight Calculation:

- If the Mark-Houwink parameters (K and α) for PBA in the chosen solvent and at the measurement temperature are known, the viscosity-average molecular weight (Mv) can be calculated.

- Note: The Mark-Houwink parameters for poly(butylene adipate) are not readily available in the literature and may need to be determined experimentally by measuring the intrinsic viscosity of a series of well-characterized, narrow-PDI PBA standards of known molecular weight (determined by an absolute method like light scattering).

Workflow for Intrinsic Viscosity Determination

Caption: Workflow for determining intrinsic viscosity and Mv of PBA.

End-Group Analysis

End-group analysis is an absolute method for determining the number-average molecular weight (Mn) of polymers that have a known number of reactive functional groups at their chain ends. For polyesters like PBA, which are typically synthesized by the polycondensation of a diol and a diacid, the chain ends are predominantly carboxylic acid and hydroxyl groups. By titrating one of these end groups, the number of polymer chains in a given mass of sample can be determined, from which Mn can be calculated.

Experimental Protocol: Carboxylic Acid End-Group Titration of PBA

1. Sample Preparation:

- Accurately weigh about 0.5-1.0 g of the PBA sample.

- Dissolve the sample in a suitable solvent mixture, such as 30 mL of toluene-ethanol (2:1 v/v). Gentle warming may be required to facilitate dissolution.

2. Titration:

- Add a few drops of a suitable indicator, such as phenolphthalein.

- Titrate the solution with a standardized solution of potassium hydroxide (KOH) in ethanol (e.g., 0.1 M) until a persistent color change is observed.

- Perform a blank titration with the solvent mixture alone to account for any acidic impurities in the solvent.

3. Calculation of Acid Number:

- The acid number (AN) is the mass of KOH in milligrams required to neutralize the free carboxylic acids in one gram of the sample.

- AN (mg KOH/g) = [(V_sample - V_blank) * M_KOH * 56.1] / W_sample

- V_sample = volume of KOH solution used for the sample (mL)

- V_blank = volume of KOH solution used for the blank (mL)

- M_KOH = Molarity of the KOH solution (mol/L)

- 56.1 = Molar mass of KOH ( g/mol )

- W_sample = Weight of the PBA sample (g)

4. Calculation of Number-Average Molecular Weight (Mn):

- Assuming each PBA chain has one carboxylic acid end group, the Mn can be calculated as:

- Mn ( g/mol ) = (1 * 1000 * 56.1) / AN

- This calculation assumes that the contribution of hydroxyl end groups to the overall number of chains is equal to that of the carboxylic acid end groups.

Logical Flow for End-Group Analysis

An In-depth Technical Guide to the Biodegradation Pathways of Poly(butylene adipate) in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biodegradation pathways of poly(butylene adipate) (PBA) in the soil environment. It is intended for researchers, scientists, and professionals in drug development who are interested in the environmental fate of biodegradable polymers. This document details the enzymatic processes, key microbial players, and the analytical methodologies used to study PBA degradation.

Introduction to Poly(butylene adipate) and its Biodegradation

Poly(butylene adipate) (PBA) is a biodegradable aliphatic polyester known for its flexibility and processability. Its susceptibility to microbial degradation makes it an environmentally attractive alternative to conventional plastics in various applications. The biodegradation of PBA in soil is a complex process primarily driven by the enzymatic activities of soil microorganisms. This process involves the breakdown of the polymer chain into smaller molecules that can be assimilated by microbes and integrated into their metabolic pathways.

The Enzymatic Biodegradation Pathway of PBA

The biodegradation of PBA in soil is initiated by the action of extracellular enzymes secreted by a diverse range of soil microorganisms. The primary mechanism is the enzymatic hydrolysis of the ester bonds within the polymer backbone.

The process can be summarized in the following key steps:

-

Surface Colonization and Enzyme Secretion: Soil microorganisms, including bacteria and fungi, colonize the surface of the PBA material. In response to the presence of the polymer, these microbes secrete extracellular hydrolytic enzymes, primarily lipases and esterases.

-

Enzymatic Hydrolysis: These enzymes catalyze the cleavage of the ester linkages in the PBA polymer chain. This initial breakdown results in the formation of water-soluble oligomers, dimers, and ultimately the constituent monomers: 1,4-butanediol and adipic acid.

-

Microbial Assimilation: The resulting monomers are small enough to be transported across the microbial cell membranes.

-

Metabolic Utilization: Inside the microbial cells, 1,4-butanediol and adipic acid are further metabolized through central metabolic pathways, such as the β-oxidation pathway and the tricarboxylic acid (TCA) cycle, to produce carbon dioxide, water, and biomass.

Quantitative Data on PBA Biodegradation in Soil

The rate of PBA biodegradation in soil is influenced by various environmental factors, including temperature, pH, moisture content, and the composition of the microbial community. The following table summarizes quantitative data from several studies on PBA degradation under different soil conditions.

| Study Reference | Soil Type | Temperature (°C) | pH | Duration (days) | Degradation (% Weight Loss) | Key Findings |

| Yamamoto-Tamura et al. | Cultivated field soil | Not specified | Not specified | 28 | 1.4 - 95.9 | Degradation rates vary significantly depending on the soil's microbial activity. |

| Wei et al. (2022) | Not specified | Not specified | Not specified | 56 | ~84 | A mixture of Priestia megaterium and Pseudomonas mendocina was highly effective. |

| Han et al. (2021) | Lou soil, Fluvo-aquic soil, Black soil, Red soil | Not specified | >7 | 120 | 0.3 - 16 | Higher pH soils showed greater PBAT hydrolase gene abundance and mineralization. |

| Zhang et al. (2022) | Not specified | Not specified | 7.0 | 105 | Not specified | Neutral pH (7.0) resulted in higher degradation efficiency compared to pH 5.5 and 8.5. |

| Chen et al. (2025) | Mollisol, Ferralsol, Alfisol | Not specified | 6.7 | Not specified | Not specified | Mollisol with a pH of 6.7 exhibited a higher mineralization rate. |

| A. terreus HC supplementation | Farmland soil | Not specified | Not specified | 28 | 92.2 - 93.4 | Supplementation with fungal mycelia significantly enhanced degradation.[1] |

Detailed Experimental Protocols

The study of PBA biodegradation in soil involves a combination of standardized and specialized experimental protocols. Below are detailed methodologies for key experiments.

Soil Burial Test

This method is widely used to assess the biodegradability of plastics in a simulated or natural soil environment.

Objective: To determine the rate of PBA degradation in soil by measuring weight loss over time.

Materials:

-

PBA film samples of known dimensions and weight.

-

Sieved, natural, and fertile soil (e.g., sandy loam).

-

Incubation containers (e.g., plastic boxes or glass vessels).

-

Controlled environment chamber or incubator.

-

Analytical balance.

Procedure:

-

Sample Preparation: Cut PBA films into specimens of a standardized size (e.g., 2.5 cm x 2.5 cm). Dry the specimens in an oven at 50°C until a constant weight is achieved. Record the initial dry weight (m_i).

-

Soil Preparation: Use natural, fertile soil collected from a location not exposed to pollutants. Sieve the soil to remove large debris. The soil moisture content should be maintained at an optimal level for microbial activity (e.g., 50-60% of water holding capacity).

-

Burial: Bury the pre-weighed PBA specimens in the prepared soil at a depth of 4-6 cm in the incubation containers. Ensure good contact between the samples and the soil.

-

Incubation: Place the containers in a controlled environment at a specific temperature (e.g., 25°C for mesophilic conditions or 58°C for thermophilic conditions). Maintain the soil moisture by adding distilled water as needed.

-

Sampling: At regular intervals (e.g., every 7 or 14 days), retrieve a set of replicate samples from the soil.

-

Cleaning and Weighing: Carefully remove the buried samples and gently brush off any adhering soil. Wash the samples with distilled water and dry them in an oven at 50°C to a constant weight. Record the final dry weight (m_r).

-

Calculation of Weight Loss: Calculate the percentage of weight loss using the following formula: Weight Loss (%) = [(m_i - m_r) / m_i] x 100

Analysis of Molecular Weight Changes by Gel Permeation Chromatography (GPC)

GPC is used to monitor the decrease in the molecular weight of the polymer, which is a direct indicator of degradation.

Objective: To determine the changes in the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of PBA during degradation.

Materials:

-

Degraded PBA samples retrieved from the soil burial test.

-

GPC system equipped with a refractive index (RI) detector.

-

Appropriate columns for polymer analysis (e.g., polystyrene-divinylbenzene columns).

-

A suitable solvent for PBA (e.g., chloroform or tetrahydrofuran) as the mobile phase.

-

Polymer standards with known molecular weights for calibration.

Procedure:

-

Sample Preparation: Dissolve a known amount of the dried, degraded PBA sample in the GPC mobile phase. Filter the solution to remove any insoluble particles.

-

Calibration: Create a calibration curve by injecting a series of polymer standards with known molecular weights and recording their retention times.

-

Analysis: Inject the prepared PBA sample solution into the GPC system.

-

Data Acquisition and Processing: The RI detector measures the concentration of the polymer as it elutes from the columns. The software uses the calibration curve to calculate the Mn, Mw, and polydispersity index (PDI = Mw/Mn) of the sample.

Identification of Degradation Products by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for identifying and quantifying the low molecular weight degradation products of PBA.

Objective: To identify and quantify the oligomers, dimers, and monomers of PBA released into the soil during biodegradation.

Materials:

-

Soil samples from the vicinity of the degrading PBA films.

-

HPLC system coupled with a mass spectrometer (e.g., ESI-MS/MS).

-

A suitable reverse-phase HPLC column (e.g., C18).

-

Mobile phases (e.g., a gradient of acetonitrile and water with a modifier like formic acid).

-

Standards of expected degradation products (e.g., 1,4-butanediol, adipic acid).

Procedure:

-

Extraction of Degradation Products: Extract the soluble degradation products from the soil samples using an appropriate solvent (e.g., methanol or a mixture of methanol and water). Centrifuge and filter the extract to remove soil particles.

-

HPLC Separation: Inject the filtered extract into the HPLC system. The different degradation products will be separated based on their polarity as they pass through the column.

-

MS Detection and Identification: As the separated compounds elute from the HPLC column, they are introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for their identification. Tandem mass spectrometry (MS/MS) can be used to further fragment the ions to confirm their structure.

-

Quantification: By comparing the peak areas of the identified compounds with those of known standards, their concentration in the soil can be quantified.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the biodegradation of PBA in soil.

Conclusion

The biodegradation of poly(butylene adipate) in soil is a multifaceted process orchestrated by a diverse community of microorganisms. The primary mechanism involves the enzymatic hydrolysis of the polymer's ester bonds by extracellular enzymes, leading to the formation of monomers that are subsequently metabolized by the microbes. The rate and extent of this degradation are highly dependent on environmental conditions. A thorough understanding of these pathways and the methodologies to study them is crucial for the development and assessment of environmentally sustainable polymeric materials.

References

Enzymatic Degradation of Poly(butylene adipate) by Lipase: A Technical Guide

This technical guide provides a comprehensive overview of the enzymatic degradation of poly(butylene adipate) (PBA), a biodegradable aliphatic polyester, with a focus on lipase-catalyzed hydrolysis. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged with biodegradable polymers. This document details the mechanism of degradation, summarizes quantitative data, provides experimental protocols, and outlines key analytical techniques for characterization.

Introduction to Poly(butylene adipate) and Enzymatic Degradation

Poly(butylene adipate) (PBA) is a synthetic polyester known for its biodegradability, which makes it a material of interest for applications where environmental impact is a concern, such as in packaging, agricultural films, and biomedical devices.[1] Its degradation is primarily driven by the hydrolytic cleavage of its ester bonds, a process that can be significantly accelerated by enzymes, particularly lipases.[1][2] Lipases (EC 3.1.1.3) are a class of hydrolases that catalyze the breakdown of fats (lipids) and are highly effective in hydrolyzing the ester linkages within the PBA polymer chain.[2][3] This enzymatic action typically occurs via a surface erosion mechanism, where the enzyme progressively degrades the polymer from the surface, releasing soluble oligomers and monomers, namely adipic acid and 1,4-butanediol.[4][5]

Mechanism of Lipase-Catalyzed Ester Hydrolysis

The catalytic activity of most lipases relies on a catalytic triad, typically composed of serine (Ser), histidine (His), and aspartic acid (Asp) or glutamic acid (Glu) residues located in the enzyme's active site.[6] The degradation of a PBA ester bond proceeds through a two-step acylation/deacylation mechanism.

-

Acylation: The serine's hydroxyl group, activated by the histidine and aspartate residues, performs a nucleophilic attack on the carbonyl carbon of an ester bond in the PBA chain. This forms a transient, high-energy tetrahedral intermediate.[6][7] This intermediate is stabilized by an "oxyanion hole," a region in the active site that accommodates the negative charge on the oxygen atom.[6] The intermediate then collapses, forming an acyl-enzyme complex and releasing the first product, an alcohol (the 1,4-butanediol end of a polymer fragment).[7]

-

Deacylation: A water molecule enters the active site and, activated by the histidine residue, acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme complex. This leads to the formation of a second tetrahedral intermediate, which subsequently breaks down to release the carboxylic acid portion of the polymer chain (the adipic acid end) and regenerates the active enzyme.[6][7]

The following diagram illustrates this fundamental catalytic cycle.

Caption: The catalytic cycle of lipase-mediated ester hydrolysis in PBA.

Quantitative Analysis of Polyester Degradation by Lipases

The rate of enzymatic degradation of aliphatic-aromatic polyesters is influenced by factors such as the type of enzyme, polymer composition, temperature, and pH. While data specifically for PBA homopolymer is limited in the reviewed literature, extensive research on its copolymer, poly(butylene adipate-co-terephthalate) (PBAT), provides valuable insights. The presence of butylene adipate units in PBAT makes it susceptible to lipase-catalyzed degradation.[8]

| Polymer | Lipase Source | Incubation Time | Weight Loss (%) | Key Conditions | Reference |

| PBAT | Candida antarctica lipase B (CALB) | 12 days | ~15.7% | 45°C, pH 7.2 | [8][9] |

| PBAT | Lipase | 15 days | ~5.63% | Not Specified | [10] |

| PBAT/Reed Fiber | Lipase | 15 days | ~8.17% | Not Specified | [10] |

| PBAT | Purpureocillium lilacinum BA1S (fungus) | 30 days | ~15.0% | Not Specified | [11] |

| PBAT | Purpureocillium lilacinum BA1S (fungus) | 60 days | ~15.27% | Not Specified | [11] |

| PBAT | Soil Microorganisms | 150 days | 17.1% | Alkaline Soil | [12] |

Note: PBAT (Poly(butylene adipate-co-terephthalate)) contains PBA units and is often used as a proxy for studying the degradation of the adipate linkage.

Experimental Protocols

This section outlines a generalized protocol for assessing the enzymatic degradation of PBA or related polyester films.

-

Melt Pressing (Recommended):

-

Dry the PBA pellets in a vacuum oven at a specified temperature (e.g., 60-80°C) for at least 12 hours to remove moisture.

-

Place the dried pellets between two Teflon or Kapton sheets in a hydraulic hot press.

-

Heat the press to a temperature above the polymer's melting point (e.g., 120°C for PBAT).[8]

-

Apply pressure (e.g., 5-10 MPa) for a few minutes to form a uniform film.

-

Cool the press to room temperature under pressure to ensure consistent crystallinity.

-

Cut the resulting film into specimens of uniform size and weight (e.g., 10 mm x 20 mm, ~10 mg).[8][9]

-

-

Solvent Casting:

-

Dissolve PBA pellets in a suitable solvent (e.g., chloroform, dichloromethane) to a desired concentration (e.g., 5% w/v).

-

Pour the solution into a flat glass petri dish.

-

Allow the solvent to evaporate slowly in a fume hood, followed by drying in a vacuum oven to remove residual solvent.

-

-

Prepare Buffer Solution: Prepare a phosphate buffer solution (e.g., 0.1 M) and adjust to the optimal pH for the chosen lipase (typically pH 7.0-8.0).[9]

-

Prepare Enzyme Solution: Dissolve the lipase (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase) in the buffer solution to the desired concentration (e.g., 0.1 - 6.0 mg/mL).[8][13]

-

Initial Measurements: Record the initial dry weight (Winitial) of each polymer film specimen.

-

Incubation:

-

Place each film specimen in a separate sterile vial containing a specific volume of the enzyme solution (e.g., 1-5 mL).

-

Prepare control samples by placing film specimens in buffer solution without the enzyme.

-

Incubate the vials in a shaking incubator at a constant temperature (e.g., 37°C or 45°C) with gentle agitation (e.g., 45-50 rpm).[9]

-

-

Sample Retrieval and Analysis:

-

At predetermined time intervals (e.g., 2, 4, 6, 12 days), retrieve the specimens.

-

Gently wash the films with distilled water to remove the enzyme and any adsorbed degradation products.[8]

-

Dry the specimens in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

-

Record the final dry weight (Wfinal).

-

Calculate the percentage of weight loss using the following equation: Weight Loss (%) = [(Winitial - Wfinal) / Winitial] x 100[9]

The following diagram provides a visual workflow for this experimental protocol.

Caption: A generalized workflow for PBA enzymatic degradation studies.

Analytical Techniques for Characterization

To fully understand the degradation process, a suite of analytical techniques should be employed to characterize the physical and chemical changes in the polymer.

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the polymer films before and after degradation. Enzymatic degradation typically causes surface erosion, leading to the formation of pits, cracks, and an increase in surface roughness.[8][10]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can detect changes in the chemical structure of the polymer. A decrease in the intensity of the ester carbonyl peak (~1710-1730 cm⁻¹) and the appearance or broadening of peaks corresponding to hydroxyl (-OH) and carboxyl (-COOH) end groups can indicate hydrolysis.[8][10]

-

Gel Permeation Chromatography (GPC): GPC is used to measure the molecular weight (Mn and Mw) and molecular weight distribution of the polymer. A significant decrease in molecular weight is a clear indicator of chain scission.[4]

-

Differential Scanning Calorimetry (DSC): DSC analysis provides information on thermal properties like the melting temperature (Tm) and crystallinity (Xc). Often, an initial increase in crystallinity is observed during degradation, as the enzymes preferentially attack the more accessible amorphous regions of the polymer.[10][14]

-

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer. Changes in the degradation temperature can provide insights into the structural integrity of the material post-degradation.[8]

-

High-Performance Liquid Chromatography (HPLC) / Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can be used to identify and quantify the water-soluble degradation products (oligomers, adipic acid, 1,4-butanediol) in the incubation medium.[4][5]

References

- 1. Polyester - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. organic chemistry - Enzymatic mechanism of Lipase - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic Degradation Behavior of Self-Degradable Lipase-Embedded Aliphatic and Aromatic Polyesters and Their Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced Biodegradation Rate of Poly(butylene adipate-co-terephthalate) Composites Using Reed Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iob.ntu.edu.tw [iob.ntu.edu.tw]

- 12. Quantitative analysis of PBAT microplastics and their degradation products in soil by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Hydrolytic Degradation Kinetics of Poly(butylene adipate-co-terephthalate) (PBAT)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Poly(butylene adipate-co-terephthalate) (PBAT) is a biodegradable aliphatic-aromatic copolyester valued for its mechanical properties, which are comparable to low-density polyethylene. Understanding its hydrolytic degradation is critical for predicting its environmental fate, designing durable materials for specific lifespans, and developing advanced drug delivery systems. This guide provides a detailed overview of the hydrolytic degradation mechanism of PBAT, the kinetics governing the process, and the experimental protocols used for its characterization. The primary degradation pathway involves the cleavage of ester bonds, which occurs preferentially at the linkage between terephthalate and adipate groups, leading to a reduction in molecular weight and eventual embrittlement.[1][2] The process is significantly influenced by temperature, with a reported activation energy of 70 kJ/mol.[1] This document synthesizes key quantitative data, outlines detailed methodologies for analysis, and presents visual workflows to facilitate a comprehensive understanding of the topic.

Mechanism of Hydrolytic Degradation

The fundamental mechanism of hydrolytic degradation for polyesters like PBAT is the scission of ester bonds in the polymer backbone upon reaction with water.[3] This process can be catalyzed by acids or bases and is significantly accelerated at elevated temperatures. In the specific case of PBAT, which is a copolymer of butylene adipate (a flexible, aliphatic segment) and butylene terephthalate (a rigid, aromatic segment), the degradation follows a distinct pattern.

Studies using Nuclear Magnetic Resonance (NMR) have demonstrated that hydrolysis does not occur randomly across the polymer chain. Instead, it proceeds in a two-stage manner:

-

Initial Chain Scission: The ester linkage located between a terephthalate and an adipate group is the primary site for the initial hydrolytic attack.[1][2] This initial cleavage leads to a significant and rapid decrease in the polymer's average molecular weight.

-

Secondary Scission: Following the initial degradation, and for longer ageing durations, the ester bonds located within the butylene adipate units also undergo hydrolysis.[1][2]

This chain scission process, occurring predominantly in the amorphous regions of the polymer, increases the mobility of the resulting shorter polymer chains. This enhanced mobility can allow the chains to reorganize into more ordered structures, a phenomenon known as "chemi-crystallization," which leads to an overall increase in the material's crystallinity.[1] The cumulative effect of reduced molecular weight and altered morphology is a transition from a ductile to a brittle material.[1]

References

Methodological & Application

Application Notes and Protocols for Melt Polycondensation of Poly(butylene adipate) (PBA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poly(butylene adipate) (PBA) is a biodegradable aliphatic polyester with significant potential in various applications, including drug delivery, tissue engineering, and as a component in biodegradable packaging materials. Its synthesis is typically achieved through a two-stage melt polycondensation process. This document provides a detailed step-by-step protocol for the synthesis of PBA, summarizing key reaction parameters and characterization techniques.

Experimental Protocol: Two-Stage Melt Polycondensation of PBA

This protocol is divided into two main stages: esterification and polycondensation. The procedure aims to first create low molecular weight PBA oligomers and then increase their molecular weight under high vacuum.

Materials and Equipment

-

Monomers:

-

Adipic acid (AA)

-

1,4-butanediol (BDO)

-

-

Catalyst:

-

Tetrabutyl titanate (TBT) or another suitable catalyst like titanium tetrabutoxide.[1]

-

-

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Heating mantle with a temperature controller

-

Nitrogen gas inlet and outlet

-

Distillation column and condenser to remove water

-

Vacuum pump capable of reaching high vacuum (<100 Pa)

-

Manometer

-

Collection flask for byproducts

-

Stage 1: Esterification

The first stage involves the reaction of adipic acid and 1,4-butanediol to form PBA oligomers with the removal of water.

Procedure:

-

Monomer Charging: Charge adipic acid and 1,4-butanediol into the three-necked round-bottom flask. A slight excess of 1,4-butanediol is often used to ensure hydroxyl-terminated chains and to compensate for any diol loss during the reaction. A typical molar ratio of BDO to AA is 1.2:1.[2]

-

Catalyst Addition: Introduce the catalyst, such as tetrabutyl titanate (TBT), into the reaction mixture. The catalyst concentration is typically in the range of 0.05 mol% based on the diacid.[3]

-

Inert Atmosphere: Equip the flask with a mechanical stirrer, nitrogen inlet, and a distillation setup. Purge the system with nitrogen gas to create an inert atmosphere and prevent oxidation.

-

Heating and Reaction: Begin stirring and gradually heat the mixture to the esterification temperature, typically around 190-220 °C.[2][3]

-

Water Removal: Maintain the reaction at this temperature under a gentle stream of nitrogen. The water produced during the esterification reaction will be continuously removed and collected.

-

Monitoring: The reaction is monitored by measuring the amount of water collected. The esterification stage is considered complete when approximately 95% of the theoretical amount of water has been removed. This stage typically takes 3.5 to 4 hours.[2][3]

Stage 2: Polycondensation

In the second stage, the molecular weight of the PBA oligomers is increased by further reaction under high temperature and vacuum.

Procedure:

-

Temperature Increase: After the esterification stage, gradually increase the temperature of the reaction mixture to 220-250 °C.[3]

-

Vacuum Application: Slowly reduce the pressure inside the reactor to a high vacuum (e.g., 20-100 Pa).[3] This helps to remove the excess 1,4-butanediol and any remaining water, driving the polymerization reaction forward to achieve a high molecular weight polymer.

-

Reaction under Vacuum: Continue the reaction under these conditions for a period of 3 to 6 hours.[2][3] The viscosity of the molten polymer will increase significantly as the molecular weight increases.

-

Completion and Recovery: Once the desired viscosity is achieved (indicating the target molecular weight), stop the reaction by cooling the reactor. The resulting PBA polymer can be extruded from the reactor and pelletized for further analysis and use.

Data Presentation

The following table summarizes the key quantitative parameters for the melt polycondensation of PBA, compiled from various sources.

| Parameter | Value | Source(s) |

| Monomers | ||

| Diacid | Adipic Acid | [2],[3] |

| Diol | 1,4-butanediol | [2],[3] |

| Diol/Diacid Molar Ratio | 1.2:1 to 2:1 | [2],[3] |

| Catalyst | ||

| Type | Tetrabutyl titanate (TBT) | [3] |

| Concentration | ~0.05 mol% (based on diacid) | [3] |

| Reaction Conditions | ||

| Esterification Stage | ||

| Temperature | 190 - 220 °C | [2],[3] |

| Pressure | Atmospheric (under N2 flow) | [4] |

| Duration | 3.5 - 4 hours | [2],[3] |

| Polycondensation Stage | ||

| Temperature | 220 - 250 °C | [3] |

| Pressure | 20 - 100 Pa | [3] |

| Duration | 3 - 6 hours | [2],[3] |

| Resulting Polymer Properties | ||

| Molecular Weight (Mn) | Can range from 1,044 to 26,589 g/mol | [5] |

| Melting Temperature (Tm) | 50 - 60 °C | [2] |

| Glass Transition Temp (Tg) | ~ -54 °C | [2] |

Mandatory Visualization

The following diagram illustrates the experimental workflow for the melt polycondensation of PBA.

Caption: Workflow for the two-stage melt polycondensation of PBA.

Characterization of PBA

To confirm the successful synthesis and determine the properties of the resulting PBA, several analytical techniques are commonly employed:

-

Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[5]

-

Differential Scanning Calorimetry (DSC): To analyze the thermal properties of the polymer, including the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.[5][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure of the synthesized PBA and verify the incorporation of the monomers into the polymer chain.[4][5]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups present in the polyester, such as the ester carbonyl group.[6]

By following this detailed protocol and employing the appropriate characterization techniques, researchers can successfully synthesize and verify the properties of poly(butylene adipate) for a variety of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. A Comparative Study on the Melt Crystallization of Biodegradable Poly(butylene succinate-co-terephthalate) and Poly(butylene adipate-co-terephthalate) Copolyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Poly(Butylene Adipate/Terephthalate-Co-Glycolate) Copolyester Synthesis Based on Methyl Glycolate with Improved Barrier Properties: From Synthesis to Structure-Property - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Electrospinning of Poly(butylene adipate) for Tissue Engineering Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(butylene adipate) (PBA) is a biodegradable aliphatic polyester that has garnered interest in the field of tissue engineering due to its favorable mechanical properties, biocompatibility, and controllable degradation kinetics. Electrospinning is a versatile technique used to fabricate nanofibrous scaffolds from polymer solutions, creating structures that mimic the native extracellular matrix (ECM). These scaffolds provide a porous, high-surface-area environment conducive to cell attachment, proliferation, and differentiation, making them excellent candidates for tissue regeneration applications.

This document provides detailed application notes and protocols for the fabrication and characterization of electrospun PBA scaffolds for tissue engineering. While specific literature on the electrospinning of pure PBA is limited, the following protocols are based on established methodologies for similar polyesters, particularly poly(butylene adipate-co-terephthalate) (PBAT), and serve as a comprehensive guide for researchers.[1]

Electrospinning of PBA: Experimental Parameters

The successful electrospinning of PBA into uniform, bead-free nanofibers is dependent on a careful balance of solution and process parameters. The following table summarizes a recommended starting point for the electrospinning of PBA, based on optimized parameters for the closely related polymer, PBAT.[1] Researchers should note that optimization will likely be required for their specific PBA polymer and equipment.

Table 1: Recommended Starting Parameters for PBA Electrospinning (based on PBAT data)

| Parameter | Recommended Value | Range for Optimization | Potential Effect of Variation |

| Solution Parameters | |||

| Polymer Concentration (% w/v) | 20% | 15-25% | Higher concentration increases fiber diameter; too low can lead to bead formation. |

| Solvent System | Chloroform/DMF (4:1 v/v) | Various ratios | Affects solution viscosity, conductivity, and evaporation rate. |

| Process Parameters | |||